molecular formula C20H28N2O4 B4290390 10a'-methyl-5',6'-dihydro-10a'H-dispiro[cyclohexane-1,1'-bis[1,3]oxazolo[3,4-d:4',3'-g][1,4]diazepine-10',1''-cyclohexane]-3',8'-dione CAS No. 312508-79-5

10a'-methyl-5',6'-dihydro-10a'H-dispiro[cyclohexane-1,1'-bis[1,3]oxazolo[3,4-d:4',3'-g][1,4]diazepine-10',1''-cyclohexane]-3',8'-dione

Cat. No.: B4290390
CAS No.: 312508-79-5
M. Wt: 360.4 g/mol
InChI Key: ZYDBZOMIUNZLBO-UHFFFAOYSA-N
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Description

This compound features a unique bis-spiro architecture integrating cyclohexane, oxazolo[3,4-d][1,4]diazepine, and oxazolo[4',3'-g][1,4]diazepine moieties. Its structural complexity arises from the fusion of two oxazolo-diazepine rings linked via spiro junctions to cyclohexane scaffolds. Such spirocyclic systems are known for conformational rigidity, which often enhances binding specificity in pharmacological targets .

Properties

InChI

InChI=1S/C20H28N2O4/c1-18-14-15-19(8-4-2-5-9-19)25-16(23)21(15)12-13-22(18)17(24)26-20(18)10-6-3-7-11-20/h14H,2-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDBZOMIUNZLBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C=C3C4(CCCCC4)OC(=O)N3CCN1C(=O)OC25CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201100990
Record name Dispiro[cyclohexane-1,1′-[1H,3H,8H]bisoxazolo[3,4-d:4′,3′-g][1,4]diazepine-10′(10′aH),1′′-cyclohexane]-3′,8′-dione, 5′,6′-dihydro-10′a-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201100990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312508-79-5
Record name Dispiro[cyclohexane-1,1′-[1H,3H,8H]bisoxazolo[3,4-d:4′,3′-g][1,4]diazepine-10′(10′aH),1′′-cyclohexane]-3′,8′-dione, 5′,6′-dihydro-10′a-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312508-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dispiro[cyclohexane-1,1′-[1H,3H,8H]bisoxazolo[3,4-d:4′,3′-g][1,4]diazepine-10′(10′aH),1′′-cyclohexane]-3′,8′-dione, 5′,6′-dihydro-10′a-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201100990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Overview of the Compound

The compound “10a'-methyl-5',6'-dihydro-10a'H-dispiro[cyclohexane-1,1'-bis[1,3]oxazolo[3,4-d:4',3'-g][1,4]diazepine-10',1''-cyclohexane]-3',8'-dione” is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. The structural features suggest potential interactions with various biological targets.

Anticancer Activity

Many compounds containing diazepine and oxazolone moieties have been studied for their anticancer properties. Research indicates that such compounds can induce apoptosis in cancer cells through various mechanisms, including:

  • Inhibition of cell proliferation : Compounds similar to the target compound have been shown to inhibit the growth of various cancer cell lines.
  • Modulation of signaling pathways : They may affect pathways like the MAPK/ERK and PI3K/Akt pathways, which are crucial in cancer cell survival and proliferation.

Antimicrobial Properties

Compounds with similar structural characteristics often exhibit antimicrobial activity. Studies suggest that:

  • Bactericidal effects : Certain derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
  • Antifungal activity : Some compounds have shown promise against fungal pathogens, possibly by disrupting cell membrane integrity.

Neuroactive Properties

The presence of diazepine rings indicates potential neuroactive properties. Research has highlighted:

  • Anxiolytic effects : Compounds with similar structures may interact with GABA receptors, leading to anxiolytic effects.
  • Cognitive enhancement : Some studies suggest potential benefits in cognitive function, although this area requires further investigation.

Table of Biological Activities

Activity TypeMechanismReferences
AnticancerInduction of apoptosis ,
AntimicrobialDisruption of cell membranes,
NeuroactiveGABA receptor modulation ,

Case Study 1: Anticancer Activity

A study on a related compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Case Study 2: Antimicrobial Efficacy

In vitro tests on a derivative indicated strong activity against Staphylococcus aureus and Escherichia coli. The compound was effective at low concentrations, suggesting its potential as a lead for antibiotic development.

Case Study 3: Neuroactivity Assessment

Research involving animal models showed that a structurally similar compound improved memory retention in tests measuring spatial learning. This was attributed to enhanced GABAergic transmission.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Observations :

  • Substituent Effects : Unlike halogenated benzodithiazines (e.g., Compound 6 ), the methyl and cyclohexane groups in the target molecule may reduce electrophilic reactivity, favoring CNS applications due to enhanced blood-brain barrier penetration.
Pharmacological and Mechanistic Insights

While direct bioactivity data for the target compound are unavailable, highlights that structurally similar compounds (e.g., oleanolic acid derivatives) share mechanisms of action (MOAs) via conserved protein targets . For example:

  • Docking and Transcriptome Analysis: Natural products with analogous scaffolds (e.g., oleanolic acid and hederagenin) bind to overlapping targets (e.g., NF-κB, COX-2) despite minor structural differences .
  • Systems Pharmacology : The target compound’s oxazolo-diazepine moieties may mimic benzodiazepine scaffolds, suggesting GABA$_A$ receptor modulation as a plausible MOA, similar to spirooxindole derivatives .
Physicochemical and Spectroscopic Comparisons
Parameter Target Compound Compound 6 Compound 7a
Molecular Weight ~650 g/mol (estimated) 598.5 g/mol 756.8 g/mol
Key Functional Groups Oxazolo-diazepine, cyclohexane, methyl Benzodithiazine, chloro Spirooxindole, cyano
Spectroscopic Markers Expected IR: 1700–1750 cm⁻¹ (C=O); NMR: spiro CH$_2$ IR: 1720 cm⁻¹ (C=O) $ ^{13}C $: 176.8 ppm (C=O)

Notable Contrasts:

  • The absence of electron-withdrawing groups (e.g., Cl in Compound 6 ) in the target compound may reduce cytotoxicity.
  • Compared to bis-spirooxindoles (Compound 7a ), the target’s diazepine rings could enhance solubility via hydrogen bonding.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10a'-methyl-5',6'-dihydro-10a'H-dispiro[cyclohexane-1,1'-bis[1,3]oxazolo[3,4-d:4',3'-g][1,4]diazepine-10',1''-cyclohexane]-3',8'-dione
Reactant of Route 2
10a'-methyl-5',6'-dihydro-10a'H-dispiro[cyclohexane-1,1'-bis[1,3]oxazolo[3,4-d:4',3'-g][1,4]diazepine-10',1''-cyclohexane]-3',8'-dione

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